molecular formula C17H15ClN4O B4540043 N-(3-chloro-2-methylphenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide

N-(3-chloro-2-methylphenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide

Cat. No. B4540043
M. Wt: 326.8 g/mol
InChI Key: VYXHSZFULMTHEC-UHFFFAOYSA-N
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Description

The chemical compound belongs to a class of compounds that typically combine aromatic units with heterocyclic elements such as triazoles, which are known for their versatile chemical properties and reactions. This compound likely exhibits interesting physical and chemical properties due to the presence of a triazole ring, a benzamide group, and a chloro-methylphenyl moiety.

Synthesis Analysis

The synthesis of related compounds often involves the condensation of amino-triazoles with benzoyl chlorides or acyl chlorides in the presence of a base. For instance, Panchal and Patel (2011) describe the synthesis of N-substituted phenyl-4H-1,2,4-triazol-4-amines through a cyclization reaction followed by N-acylation with various aromatic aldehydes (Panchal & Patel, 2011). This provides a glimpse into the synthetic routes that could be applicable for creating compounds with similar structures.

Molecular Structure Analysis

The molecular structure of related benzamide compounds often includes significant intramolecular interactions, such as hydrogen bonding, which can influence their stability and reactivity. For example, Odame et al. (2020) presented the crystal structure of a synthesized benzamide, highlighting the importance of experimental and computed bond lengths and angles in understanding the molecule's geometry (Odame, Hosten, & Tshentu, 2020).

Chemical Reactions and Properties

Benzamides and triazole-containing compounds can undergo various chemical reactions, including cyclization, Fries rearrangement, and condensation reactions, depending on the functional groups present. Moreno-Fuquen et al. (2019) detailed a catalyst- and solvent-free synthesis approach for benzamide derivatives via microwave-assisted Fries rearrangement, showcasing the compound's reactivity and potential for further functionalization (Moreno-Fuquen et al., 2019).

properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-4-(5-methyltriazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN4O/c1-11-10-19-21-22(11)14-8-6-13(7-9-14)17(23)20-16-5-3-4-15(18)12(16)2/h3-10H,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYXHSZFULMTHEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=NN1C2=CC=C(C=C2)C(=O)NC3=C(C(=CC=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-2-methylphenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3-chloro-2-methylphenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide
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N-(3-chloro-2-methylphenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide

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